1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-26-17(18-12-13-19(22)27-18)14-23-21(25)24-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17,20H,14H2,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYWZJLYBIYIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen[_{{{CITATION{{{2{Design and synthesis of benzo[d]imidazo-6,7-dihydrobenzo[d] imidazo2,1 ...[{{{CITATION{{{_3{1-(2-((5-BROMO-2-CHLOROTHIOPHEN-3-YL)METHOXY)-2-(2,4-DICHLOROPHENYL ...](https://gsrs.ncats.nih.gov/ginas/app/ui/substances/46426a11-b333-40bc-957a-f85ba6cf8eed).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Design and synthesis of benzo[d]imidazo-6,7-dihydrobenzo[d] imidazo2,1 ...[{{{CITATION{{{_3{1-(2-((5-BROMO-2-CHLOROTHIOPHEN-3-YL)METHOXY)-2-(2,4-DICHLOROPHENYL ...](https://gsrs.ncats.nih.gov/ginas/app/ui/substances/46426a11-b333-40bc-957a-f85ba6cf8eed).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound's unique properties make it valuable in the development of new materials and products.
Mechanism of Action
The mechanism by which 1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses that contribute to its therapeutic effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural attributes and molecular properties of 1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea with related urea derivatives:
Substituent Analysis
Aromatic Groups
- Benzhydryl vs. This rigidity may enhance binding specificity but could compromise solubility.
- Chlorothiophen-2-yl vs. Thiophen-3-yl : The 5-chlorothiophen-2-yl group in the target compound positions the chlorine atom at the 5th position on the thiophene ring, creating an electron-withdrawing effect that may strengthen hydrogen-bonding interactions via the urea group. In contrast, thiophen-3-yl derivatives (e.g., ) alter the spatial arrangement of the sulfur atom, affecting intermolecular interactions .
Ether Linkages
- Methoxy vs. Hydroxyethoxy : The methoxy group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the hydroxyethoxy group in increases hydrophilicity, which may improve aqueous solubility but reduce blood-brain barrier penetration .
Halogen Effects
- Chlorine vs.
Implications for Drug Design
- Steric Effects : The benzhydryl group’s bulk may limit metabolic degradation, improving pharmacokinetic stability but requiring formulation strategies to address poor solubility.
- Electronic Effects : The 5-chlorothiophen-2-yl and methoxy groups create a balanced electronic profile, favoring interactions with hydrophobic pockets and hydrogen-bonding residues in target proteins.
- Conformational Flexibility : Compounds with smaller substituents (e.g., hydroxymethyl-cyclohexyl in ) may adopt multiple conformations, whereas the target compound’s rigidity could favor selective binding .
Biological Activity
1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article provides a detailed examination of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzhydryl group and a thiophenyl moiety. Its molecular formula is , with a molecular weight of approximately 347.89 g/mol.
Structural Formula
Antitumor Activity
Research indicates that compounds similar to 1-benzhydryl derivatives exhibit significant antitumor properties. A study highlighted the effectiveness of such compounds in inhibiting tumor growth in various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of bacterial strains. In vitro studies show that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Animal models have shown that this compound can reduce inflammation markers, providing a basis for its application in treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
This data supports the compound's dose-dependent cytotoxicity against cancer cells.
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These findings suggest that the compound possesses significant antibacterial properties.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications in the thiophenyl group have been explored to improve efficacy and reduce toxicity.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
